molecular formula C9H20O2 B14675542 2,2,5-Trimethylhexane-1,3-diol CAS No. 33950-44-6

2,2,5-Trimethylhexane-1,3-diol

Cat. No.: B14675542
CAS No.: 33950-44-6
M. Wt: 160.25 g/mol
InChI Key: QZWWNTLVHSJFRS-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhexane-1,3-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of corresponding diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where catalysts such as palladium on carbon (Pd/C) are used to facilitate the addition of hydrogen to precursor molecules. The choice of method depends on factors like yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethylhexane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: CrO3 in acidic medium, PCC in dichloromethane.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: SOCl2 in pyridine, PBr3 in tetrahydrofuran (THF).

Major Products Formed:

  • Oxidation leads to the formation of ketones or aldehydes.
  • Reduction results in the formation of alkanes.
  • Substitution yields alkyl halides.

Scientific Research Applications

2,2,5-Trimethylhexane-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylhexane-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various biochemical and chemical processes. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that participate in metabolic pathways .

Comparison with Similar Compounds

    2,2,5-Trimethylhexane: A hydrocarbon with a similar carbon skeleton but lacking hydroxyl groups.

    2,3,5-Trimethylhexane-2,3-diol: A diol with hydroxyl groups at different positions on the carbon chain.

    2,2,3-Trimethylhexane: Another branched hydrocarbon with a different arrangement of methyl groups.

Uniqueness: 2,2,5-Trimethylhexane-1,3-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

33950-44-6

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2,5-trimethylhexane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-7(2)5-8(11)9(3,4)6-10/h7-8,10-11H,5-6H2,1-4H3

InChI Key

QZWWNTLVHSJFRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C)(C)CO)O

Origin of Product

United States

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